2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride
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Overview
Description
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a phenol group, a diisopropylamino group, and a phenylpropyl chain, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride typically involves multiple steps. One common method includes the alkylation of phenol with 3-(diisopropylamino)-1-phenylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the phenol group or the diisopropylamino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol or the phenylpropyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and interact with active sites of enzymes or receptors. The diisopropylamino group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenylpropyl chain provides structural stability and can interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Diisopropylamino-1,2-propanediol
- 2-(Diisopropylamino)ethyl chloride hydrochloride
- 2-(Diisopropylamino)-1-(phenoxymethyl)ethyl phenylacetate hydrochloride
Uniqueness
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a phenol group and a diisopropylamino group allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2.ClH/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJSMQLBWOHICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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